4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol
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Overview
Description
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a diphenylpent-2-yn-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with acetylene derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating cellular processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other reactions.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction to detect indoles.
4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications .
Uniqueness
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and diphenyl groups enhances its versatility in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
16628-28-7 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4g/mol |
IUPAC Name |
4-(dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-19(2,21(3)4)15-16-20(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,22H,1-4H3 |
InChI Key |
KTXWRKQUMWUENJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
solubility |
44 [ug/mL] |
Origin of Product |
United States |
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